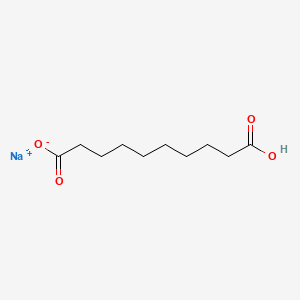

Sodium hydrogen sebacate

Description

Evolution of Research Perspectives on Dicarboxylic Acid Salts

The study of dicarboxylic acids and their salts has a rich history, evolving from foundational organic chemistry to a field with significant implications in modern chemical sciences. Initially, research focused on the isolation, characterization, and basic reactions of these compounds. For instance, sebacic acid, the parent compound of sodium hydrogen sebacate (B1225510), was first isolated in 1802 from the distillation products of beef tallow. atamankimya.com Early work on dicarboxylic acids, such as the efforts of W. H. Perkin in the late 19th century, centered on synthesis and understanding their fundamental chemical properties. longdom.org

The development of systematic nomenclature by the International Union of Pure and Applied Chemistry (IUPAC) was a crucial step, providing a standardized language for scientists to communicate the complex structures of these compounds and their salts. longdom.org This systematic approach replaced trivial names, which were often based on the source of the compound, and laid the groundwork for more rigorous scientific investigation. longdom.org As the 20th century progressed, research perspectives broadened to include the physicochemical properties of dicarboxylic acid salts in solution. Conductimetric studies on dipotassium (B57713) salts of long-chain dicarboxylic acids, including sebacic acid, were undertaken to understand their behavior as electrolytes and the formation of aggregates in solution. oup.com This marked a shift from studying individual molecules to investigating their collective behavior and interactions. More recently, the focus has expanded to include the solid-state properties of dicarboxylic acid salts, such as their crystal structures and the supramolecular networks formed through hydrogen bonding. researchgate.net

Current Research Paradigms and Theoretical Frameworks

Contemporary research on dicarboxylic acid salts is heavily influenced by advanced analytical techniques and computational modeling. Theoretical frameworks are now essential for interpreting experimental data and predicting the behavior of these complex systems. One such framework is the binding mean spherical approximation (BiMSA) theory, which is used to describe the thermodynamic properties of dicarboxylic acid salt solutions by modeling the dianions as flexible charged chains. nih.gov This approach allows for a more physically sound understanding of deviations from ideal behavior in these solutions. nih.gov

Computational methods such as Density Functional Theory (DFT), molecular electrostatic potential (MEP) surface analysis, and the quantum theory of atoms-in-molecules (QTAIM) are now routinely used to investigate the molecular structures and intermolecular interactions of dicarboxylic acid salts. mdpi.comresearchgate.net These tools provide insights into noncovalent interactions, such as hydrogen bonding and π-stacking, which govern the formation of supramolecular assemblies. mdpi.com For example, computational studies have been used to analyze the energetic features of co-crystals formed between dicarboxylic acids and pyridine (B92270) derivatives, revealing the contributions of various noncovalent contacts to their solid-state stability. mdpi.com

The study of ion-specific interactions between alkali metal cations and dicarboxylate dianions in the gas phase, using a combination of photoelectron spectroscopy and ab initio electronic structure calculations, represents another frontier in this field. acs.org These studies provide fundamental insights into the microscopic mechanisms that govern the selectivity of these interactions, which are crucial in biological processes and materials science. acs.org Furthermore, the challenges in the structural elucidation of compounds like sodium hydrogen sebacate, due to difficulties in crystallization and preferred orientation effects in X-ray powder diffraction (XRPD) analysis, continue to drive the development of new analytical and computational approaches. vulcanchem.com

Interdisciplinary Significance of this compound and Related Compounds in Chemical Sciences

This compound and its related dicarboxylic acid salts have found applications across a wide range of disciplines within the chemical sciences, highlighting their versatility and importance. One of the most significant applications of this compound is as a corrosion inhibitor, particularly for steel. researchgate.net Its unique molecular structure, containing both a hydrophilic carboxylate group and a hydrophobic hydrocarbon chain, allows it to form a protective layer on metal surfaces, mitigating corrosion. vulcanchem.comresearchgate.net The presence of sebacate in protective coatings has been shown to significantly enhance the corrosion resistance of the coated metal. researchgate.net

Beyond corrosion science, dicarboxylic acid salts are of great interest in materials science and polymer chemistry. They are used as plasticizers, stabilizers, and building blocks for polymers. connectchemicals.com For example, disodium (B8443419) sebacate is used as a plasticizer and stabilizer to improve the flexibility and durability of polymers. connectchemicals.com The di- and mono-esters of sebacic acid are also important in the synthesis of biodegradable polymers and in the formulation of lubricants and adhesives. The ability of alkali metal carboxylates to act as catalysts for the ring-opening polymerization of cyclic esters is another area of active research, with potential applications in the industrial-scale production of biodegradable polyesters. acs.org

In the realm of supramolecular chemistry, dicarboxylic acids and their salts are used to construct complex, functional architectures through noncovalent interactions. researchgate.netmdpi.com The formation of co-crystals and molecular salts with specific properties, such as enhanced solubility, is an area of intense investigation with implications for the pharmaceutical and materials science industries. nih.govtandfonline.comacs.org The study of how the chain length of dicarboxylic acids influences their interactions with other molecules is crucial for designing new materials with tailored properties. acs.org The diverse applications of this compound and its relatives underscore their importance as versatile chemical building blocks with broad interdisciplinary significance.

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | sodium;10-hydroxy-10-oxodecanoate | C₁₀H₁₇NaO₄ |

| Sebacic acid | Decanedioic acid | C₁₀H₁₈O₄ |

| Disodium sebacate | disodium;decanedioate | C₁₀H₁₆Na₂O₄ |

| Oxalic acid | Ethanedioic acid | C₂H₂O₄ |

| Malonic acid | Propanedioic acid | C₃H₄O₄ |

| Succinic acid | Butanedioic acid | C₄H₆O₄ |

| Adipic acid | Hexanedioic acid | C₆H₁₀O₄ |

| Fumaric acid | (2E)-But-2-enedioic acid | C₄H₄O₄ |

| Maleic acid | (2Z)-But-2-enedioic acid | C₄H₄O₄ |

| Benzoic acid | Benzoic acid | C₇H₆O₂ |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 224.23 g/mol | nih.gov |

| CAS Number | 14047-57-5 | chemsrc.com |

| Molecular Formula | C₁₀H₁₇NaO₄ | nih.gov |

| Boiling Point | 374.3°C at 760mmHg | chemsrc.com |

| Flash Point | 198.3°C | chemsrc.com |

| Hydrogen Bond Donor Count | 1 | vulcanchem.com |

| Hydrogen Bond Acceptor Count | 4 | vulcanchem.com |

| Rotatable Bond Count | 9 | vulcanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;10-hydroxy-10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQDIDQMKWSQAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)[O-])CCCC(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-20-6 (Parent) | |

| Record name | Sodium hydrogen sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60930854 | |

| Record name | Sodium 9-carboxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-57-5 | |

| Record name | Sodium hydrogen sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 9-carboxynonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Sodium Hydrogen Sebacate and Analogues

Controlled Synthesis Strategies for Monosodium Sebacate (B1225510)

The synthesis of monosodium sebacate necessitates precise control over reaction conditions to ensure the formation of the mono-salt rather than the disodium (B8443419) salt. This involves careful stoichiometric addition of a sodium base to sebacic acid.

The formation of sodium hydrogen sebacate is achieved through a straightforward acid-base neutralization reaction. Sebacic acid (decanedioic acid), a ten-carbon dicarboxylic acid, can react with a sodium base, such as sodium hydroxide (B78521), in a stepwise manner. The first neutralization step yields this compound, while the second results in the formation of disodium sebacate.

The key to selectively synthesizing the monosodium salt lies in the molar ratio of the reactants. By employing a 1:1 molar ratio of sebacic acid to a monoprotic sodium base, the formation of this compound is favored. The reaction can be represented as follows:

HOOC-(CH₂)₈-COOH + NaOH → NaOOC-(CH₂)₈-COOH + H₂O

The kinetics of this neutralization are typically fast, as is characteristic of most acid-base reactions. However, factors such as temperature, concentration of reactants, and the solvent system can influence the reaction rate and the subsequent crystallization process. For industrial applications, ensuring a homogeneous reaction mixture is crucial to prevent localized areas of high base concentration, which could lead to the formation of the disodium salt.

Kinetic studies on the esterification of sebacic acid with glycerol (B35011) to form poly(glycerol-sebacate) have shown that the reaction rates are influenced by temperature and the molar ratios of the reactants. While not a direct measure of the neutralization kinetics, this data underscores the importance of precise stoichiometric control in reactions involving sebacic acid's carboxyl groups.

Following the neutralization reaction, the isolation of pure this compound is typically achieved through crystallization. The control of this process is vital for obtaining a product with desired physical properties, such as crystal size, shape, and purity. The rate of crystallization can significantly impact the morphology of the resulting crystals. For instance, in the case of sodium sebacate, rapid crystallization can lead to different crystal habits compared to slow crystallization.

The quality of crystals is a critical parameter in industrial processes and is determined by their uniformity in shape, size, structure, and purity. Techniques such as seeding, controlling the rate of cooling or solvent evaporation, and the use of anti-solvents can be employed to manage the crystallization process. The goal is to maintain the process within the metastable zone to avoid spontaneous nucleation, which can lead to a less uniform crystal size distribution.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon observed in many salt forms. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, it is a possibility for this compound. Different polymorphs can exhibit varying physical properties, including solubility and stability. The investigation of potential polymorphic forms is a crucial step in the development of any crystalline solid for industrial use.

Advanced Preparation Techniques for Sebacic Acid Precursors

Sebacic acid, the precursor to this compound, is primarily derived from castor oil, a renewable feedstock. Research and development in this area have focused on improving the efficiency, sustainability, and environmental footprint of sebacic acid production.

The traditional and most common method for producing sebacic acid is through the alkali fusion of ricinoleic acid, which constitutes about 85-95% of castor oil. This process involves heating castor oil with a strong alkali, typically sodium hydroxide, at high temperatures (around 250-275°C). The reaction cleaves the ricinoleic acid molecule, yielding sebacic acid and 2-octanol (B43104) as the main products.

Process optimization efforts have focused on several parameters to maximize the yield and purity of sebacic acid. These include the ratio of alkali to castor oil, reaction temperature, reaction time, and the use of catalysts. Studies have shown that optimizing these parameters can significantly increase the yield of sebacic acid. For instance, using castor oil derivatives such as methyl ricinoleate (B1264116) or sodium ricinoleate can lead to higher yields and reduced reaction times compared to using raw castor oil. One study found that the maximum yield of sebacic acid could be increased by approximately 10% and the reaction time reduced from 5 to 3 hours by separating glycerol from castor oil before the alkali fusion.

The table below summarizes the optimized conditions and yields for sebacic acid production from different feedstocks based on a comparative study.

| Raw Material | Catalyst | Optimal Oleochemical/NaOH Ratio | Optimal Reaction Time (hours) | Maximum Sebacic Acid Yield (%) |

| Castor Oil | Pb₃O₄ (1%) | Not specified | 5 | 68.8 |

| Methyl Ricinoleate | Pb₃O₄ (1%) | Not specified | 3 | 77.7 |

| Sodium Ricinoleate | Pb₃O₄ (1%) | Not specified | 3 | 80.1 |

| Ricinoleic Acid | Pb₃O₄ (1%) | Not specified | 3 | 78.6 |

Catalysts play a crucial role in improving the efficiency of sebacic acid production. Various catalysts have been investigated to enhance the alkali fusion process. One study found that Pb₃O₄ showed the best catalytic performance. However, due to the toxicity of lead compounds, there is a strong drive to find more environmentally friendly alternatives.

Iron oxides, such as Fe₂O₃, have been explored as a greener catalyst. A study on the solid-phase cleavage of sodium ricinoleate using KOH as the alkali and Fe₂O₃ as the catalyst reported a satisfactory yield of 70.2% with 98.1% purity. This process also eliminated the need for a thinning agent, further enhancing its green credentials.

Recent research has also explored biocatalytic routes for sebacic acid production. For example, a multi-enzyme cascade reaction has been developed for the production of α,ω-dicarboxylic acids from free fatty acids. Another approach involves the microbial ω-oxidation of plant oil-derived sources. These biocatalytic methods offer the potential for highly specific and environmentally benign production of sebacic acid.

The production of sebacic acid is increasingly being viewed through the lens of green chemistry, which emphasizes the use of renewable resources, the reduction of waste, and the avoidance of hazardous substances. The use of castor oil, a renewable and non-edible feedstock, is in itself a key aspect of a green synthetic route.

A significant environmental concern in the traditional alkali fusion process is the use of thinning agents like phenol (B47542) or cresol (B1669610) to manage the viscosity of the reaction mixture. These substances are toxic and lead to the generation of phenol-containing wastewater, which is difficult to treat. A major advancement in greening the process is the development of methods that operate without these hazardous thinning agents. One such "green" route involves the solid-phase cleavage of sodium ricinoleate. Another approach uses environmentally friendly and recyclable liquid paraffin (B1166041) (petrolatum) as a solvent in a microwave-assisted process, which also significantly reduces the reaction time.

Furthermore, microbial production of sebacic acid from renewable sources represents a promising green alternative to the high-temperature, high-pressure chemical processes. These biotransformation routes operate under mild conditions and can offer high selectivity and yield, minimizing by-product formation and energy consumption.

Enzymatic and Photo-Initiated Synthesis Routes for Sebacate-Derived Polymers

Alternative synthesis strategies for sebacate-based polymers, such as enzymatic and photo-initiated routes, offer milder reaction conditions compared to traditional thermal polycondensation. These methods provide pathways to create tailored biomaterials with controlled properties.

Enzymatic Synthesis: Enzymatic polymerization is recognized as a green synthetic pathway for producing biobased, biodegradable materials. mdpi.com Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the polycondensation of sebacic acid with polyols like glycerol. acs.orgnih.gov This biocatalytic approach allows for the synthesis of poly(glycerol sebacate) (PGS) under mild conditions, often in a solvent or in bulk. acs.orgnih.gov The reaction involves the esterification of the primary hydroxyl groups of glycerol with the carboxylic acid groups of sebacic acid. nih.gov CALB is noted for its higher reactivity toward primary hydroxyls over secondary ones, which can influence the polymer architecture. nih.gov The process can be conducted at temperatures ranging from 40°C to 90°C. nih.gov One advantage of enzymatic synthesis is the potential to produce polymers with higher molecular weights and a more linear structure compared to conventional methods, although branching can still occur. mdpi.comnih.gov

Photo-Initiated Synthesis: Photo-initiated synthesis provides a rapid, spatiotemporally controlled method for creating crosslinked sebacate-derived polymer networks at ambient temperatures. nih.govscielo.br This technique is particularly useful for applications where heating is undesirable, such as in the encapsulation of heat-sensitive molecules. nih.govscielo.br The process typically involves two main steps:

Pre-polymer Functionalization: A sebacate-based pre-polymer, such as poly(glycerol sebacate), is first synthesized through conventional or enzymatic methods. This pre-polymer is then chemically modified to introduce photocurable functional groups. Common modifications include methacrylation or acrylation, where methacrylate (B99206) or acrylate (B77674) groups are attached to the hydroxyl groups on the polymer backbone. nih.gov For instance, PGS can be treated with methacrylic anhydride (B1165640) to produce methacrylated PGS (PGS-M). nih.gov

Photocrosslinking: The functionalized pre-polymer is mixed with a photoinitiator. Upon exposure to ultraviolet (UV) or visible light, the photoinitiator generates free radicals, which initiate the polymerization of the methacrylate or acrylate groups, leading to the formation of a crosslinked polymer network. nih.govwichita.edu This curing process can be completed in minutes. scielo.br The degree of methacrylation and the concentration of the photoinitiator can be varied to control the crosslink density and, consequently, the material's final properties. nih.govresearchgate.net

These methods enable the fabrication of sebacate-based materials, including hydrogels and elastomers, with tunable degradation rates and mechanical properties for various applications. nih.govrsc.org

Mechanistic Studies of Sebacate Formation and Derivatization Reactions

Understanding the reaction mechanisms is crucial for controlling the structure and properties of sebacate-derived polymers. This section details the mechanistic aspects of both enzymatic polycondensation and the derivatization of sebacic acid for subsequent polymerization.

Mechanism of Enzymatic Polycondensation: The enzymatic synthesis of poly(glycerol sebacate) catalyzed by Candida antarctica lipase B (CALB) proceeds through a multi-step mechanism. The accepted reaction course involves the formation of an acyl-enzyme intermediate. CALB exhibits high regioselectivity, preferentially catalyzing the esterification of the primary hydroxyl groups of glycerol with sebacic acid. nih.govacs.org

However, the polymer architecture changes from linear to branched as the reaction progresses. nih.gov This branching is the result of two simultaneous processes: the CALB-catalyzed esterification and a non-enzymatic process called acyl migration. nih.govresearchgate.net Acyl migration is responsible for the movement of an acyl group from a primary hydroxyl to an adjacent secondary hydroxyl group on the glycerol backbone. nih.govacs.org This reaction allows for the subsequent esterification of the now-vacant primary hydroxyl or the previously unavailable secondary hydroxyl, leading to the formation of dendritic or branched units within the polymer structure. nih.govacs.org While the increase in polymer chain length (molecular weight) is primarily driven by CALB catalysis, the branching is largely a consequence of this acyl migration, which becomes a rate-limiting step at higher degrees of carboxylic acid conversion. mdpi.comnih.gov

Derivatization of Sebacic Acid: Sebacic acid can be chemically modified into more reactive derivatives to facilitate polymerization. A common and significant derivatization is its conversion to sebacoyl chloride (decanedioyl dichloride). This is achieved by reacting sebacic acid with an excess of a chlorinating agent, such as thionyl chloride. acs.orgnih.gov

The resulting sebacoyl chloride is a di-acyl chloride, which is significantly more reactive than the parent dicarboxylic acid. acs.org This high reactivity makes it a key monomer in step-growth polymerization, particularly in interfacial polycondensation. For example, sebacoyl chloride is famously used to react with a diamine, such as hexamethylenediamine, to produce polyamides. In this specific reaction, the product is Nylon 6,10, where the "10" signifies the ten carbon atoms originating from sebacoyl chloride. mdpi.comacs.org The reaction mechanism involves the nucleophilic attack of the amine groups on the electrophilic carbonyl carbons of the acyl chloride, with the elimination of hydrogen chloride (HCl) as a byproduct. researchgate.net

Influence of Reaction Parameters on Synthesis Outcomes

The outcomes of both enzymatic and photo-initiated syntheses of sebacate-derived polymers are highly dependent on the reaction parameters. Careful control of these variables allows for the tailoring of polymer properties such as molecular weight, degree of branching, and mechanical strength.

Parameters in Enzymatic Synthesis: In the lipase-catalyzed synthesis of poly(glycerol sebacate), several factors critically influence the final product.

Temperature: Temperature affects both the enzyme's catalytic activity and the rate of acyl migration. For CALB-catalyzed polycondensation of glycerol and sebacic acid, apparent reaction rates increase in the range of 30 to 50°C. acs.orgnih.gov However, higher temperatures (above 50-60°C) can lead to enzyme denaturation and reduced activity. mdpi.com

Enzyme Concentration: The amount of lipase catalyst is directly related to the reaction rate and the final molecular weight of the polymer. Increasing the CALB amount from 3.4 to 13.6 wt% has been shown to increase the number-average molecular weight (Mn), weight-average molecular weight (Mw), and degree of branching (DB). nih.gov

Solvent: The choice of solvent impacts substrate solubility and polymer-solvent interactions, which in turn affects chain growth. For instance, using acetone (B3395972) as a solvent has yielded higher molecular weight polymers (Mn up to 9.4 kDa) compared to acetonitrile (B52724) (Mn of 1.4 kDa), even though the enzymatic rate constant is higher in acetonitrile. nih.gov This is attributed to more favorable polymer-solvent interactions in acetone that promote chain growth. nih.gov

Monomer Molar Ratio: The initial ratio of sebacic acid to glycerol affects the final polymer properties. An equimolar ratio is often favored, and studies have shown that increasing the glycerol molar ratio can decrease the tangent modulus of the resulting elastomer. nih.govnih.gov

| Parameter | Condition | Effect on Outcome |

|---|---|---|

| Temperature | 30 to 50°C | Increased reaction rate. |

| > 60°C | Potential for enzyme denaturation and reduced activity. | |

| Solvent (at 40°C) | Acetone | Higher molecular weight (Mw = 16 kDa) and degree of branching (DB = 41%). |

| Tetrahydrofuran | Lower molecular weight (Mw = 10 kDa) and degree of branching (DB = 38%). | |

| Enzyme Amount (CALB) | 3.4 wt% | Lower molecular weight (Mn = 1.4 kDa) and DB (17%). |

| 13.6 wt% | Higher molecular weight (Mn = 9.4 kDa) and DB (41%). | |

| Monomer Ratio (Glycerol:Sebacic Acid) | 1:1 | Favored for achieving high molecular weight. |

| > 1:1 | Decreased tangent modulus of the final polymer. |

Parameters in Photo-Initiated Synthesis: For photocurable sebacate polymers, the key parameters are those that control the crosslinking reaction.

Photoinitiator Concentration: The concentration of the photoinitiator affects the rate of polymerization and the final mechanical properties of the crosslinked polymer. Studies on other photocurable systems have shown that increasing the photoinitiator concentration can increase the acrylate conversion rate. mdpi.com However, for some dental resins, compressive strength was found to decrease with increasing photoinitiator concentration, suggesting an optimal range exists, often between 0.5% and 1.0%. scielo.br

Degree of Methacrylation (DM): In polymers like PGS-M, the extent of functionalization with methacrylate groups directly impacts the crosslink density. A higher DM leads to a more densely crosslinked network, which in turn slows the degradation rate of the polymer. nih.govresearchgate.net For example, 5.5 kDa PGS-M disks with 47% DM lost only 14% of their mass over 11 weeks in vivo, whereas those with 21% DM lost 43% in the same period. nih.govresearchgate.net

UV Radiation Exposure: The intensity and duration of UV exposure influence the extent of curing. Insufficient exposure can result in a poorly polymerized network with inferior mechanical properties. nih.gov Conversely, excessive UV radiation can potentially cause material degradation or localized annealing effects, which have been observed to reduce the Young's modulus in some polymers. mdpi.comnih.gov

| Parameter | Condition | Effect on Outcome |

|---|---|---|

| Photoinitiator Conc. | Increasing concentration | Can increase acrylate conversion rate. |

| Too high or too low | May negatively impact mechanical properties (e.g., compressive strength). Optimal range often exists. | |

| Degree of Methacrylation (DM) | Low DM (e.g., 21%) | Faster degradation rate. |

| High DM (e.g., 47%) | Slower degradation rate due to higher crosslink density. | |

| UV Exposure | Insufficient | Incomplete curing, poor mechanical properties. |

| Sufficient | Formation of a stable, crosslinked polymer network. |

Mechanistic Investigations of Chemical and Material Behavior

Reaction Kinetics and Catalysis in Sebacate-Involved Systems

The chemical behavior of sebacate (B1225510) compounds is fundamentally governed by the reaction kinetics of the carboxyl functional groups inherent to sebacic acid and its derivatives. Studies have explored these kinetics in various contexts, including catalysis, esterification, and polymerization.

Sebacic acid itself can act as a catalyst in certain reactions. Research into hydrogen production from sodium borohydride (B1222165) (NaBH₄) has demonstrated that sebacic acid can serve as a novel and effective catalyst for methanolysis and ethanolysis reactions. Current time information in Hamilton County, US. Kinetic studies performed at 30, 40, and 50 °C revealed that an increase in temperature accelerates the rate of hydrogen generation. Current time information in Hamilton County, US. The activation energies were calculated to be 7.17 kJ/mol for methanolysis and 52.3 kJ/mol for ethanolysis, indicating that sebacic acid facilitates rapid and efficient hydrogen production. acs.org

The esterification of sebacic acid is a key reaction for producing various useful diesters and polyesters. Non-catalytic esterification with methanol (B129727) has been studied under near-critical and supercritical conditions. frontiersin.org A kinetic model was developed for this two-step reaction, and activation energies were calculated using the Arrhenius equation. frontiersin.org Similarly, the synthesis of bis(2-ethylhexyl)sebacate without external catalysts under subcritical conditions was modeled using reversible reaction kinetics, where sebacic acid itself contributes to the acidic catalysis. nih.gov In industrial production of dimethyl sebacate, solid acid catalysts are often employed to facilitate the esterification of sebacic acid with methanol, overcoming the limitations of reversible reactions and improving the esterification rate. nih.gov

Enzymatic catalysis offers a milder route to producing sebacate-based polymers. The polycondensation of glycerol (B35011) and sebacic acid to form poly(glycerol sebacate) (PGS) has been effectively catalyzed by immobilized Candida antarctica lipase (B570770) B (CALB). researchgate.net Kinetic studies of this enzymatic reaction performed in acetone (B3395972) showed that the apparent rate constant increased from 0.7 to 1.5 h⁻¹ as the temperature was raised from 30 to 50 °C. researchgate.netresearchgate.net The apparent energy of activation for this CALB-catalyzed polymerization was estimated to be 32 kJ mol⁻¹. researchgate.netresearchgate.net The reaction kinetics follow a Ping-Pong Bi-Bi model, where the reaction rate is proportional to the amount of enzyme used. researchgate.netresearchgate.net

Kinetic Parameters in Sebacate-Involved Systems

| System | Reaction | Catalyst | Key Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| NaBH₄ / Methanol | Alcoholysis for H₂ Production | Sebacic Acid | Activation Energy (Ea) | 7.17 kJ/mol | acs.org |

| NaBH₄ / Ethanol | Alcoholysis for H₂ Production | Sebacic Acid | Activation Energy (Ea) | 52.3 kJ/mol | acs.org |

| Glycerol / Sebacic Acid | Polycondensation | Candida antarctica lipase B (CALB) | Apparent Activation Energy (Ea) | 32 kJ/mol | researchgate.netresearchgate.net |

| Glycerol / Sebacic Acid | Polycondensation | Candida antarctica lipase B (CALB) | Apparent Rate Constant (at 30°C) | 0.7 h⁻¹ | researchgate.netresearchgate.net |

| Glycerol / Sebacic Acid | Polycondensation | Candida antarctica lipase B (CALB) | Apparent Rate Constant (at 50°C) | 1.5 h⁻¹ | researchgate.netresearchgate.net |

Degradation Mechanisms in Sebacate-Based Materials (Hydrolytic and Enzymatic)

Sebacate-based polyesters are designed to be biodegradable, with their degradation proceeding primarily through two interconnected mechanisms: hydrolytic and enzymatic degradation. The most extensively studied material in this class is poly(glycerol sebacate) (PGS).

The fundamental degradation pathway for PGS and other sebacate polyesters is the hydrolysis of the ester linkages in the polymer backbone. nih.gov This chemical reaction breaks down the polymer into smaller, water-soluble oligomers and ultimately into its constituent monomers, glycerol and sebacic acid, which are biocompatible and can be metabolized by the body. nih.govresearchgate.net A distinctive feature of PGS degradation is that it occurs via surface erosion, where mass is lost from the exterior of the material inwards. nih.govnih.govwikipedia.org This contrasts with the bulk erosion seen in other common biodegradable polyesters like polylactide, and it allows PGS to maintain its structural integrity and mechanical properties for a longer period during the degradation process. nih.govrsc.org

While hydrolytic degradation occurs spontaneously in aqueous environments, in vitro studies have shown this process to be relatively slow. acs.org For example, dense PGS disks lost only about 17% of their mass after 60 days of immersion in a phosphate-buffered saline (PBS) solution at body temperature. acs.org The significantly faster degradation rates observed in vivo are attributed to the action of enzymes. nih.govacs.org

Enzymatic degradation is the major contributor to the breakdown of PGS in a biological environment. Current time information in Hamilton County, US. Enzymes such as lipases and esterases, which are naturally present in the body, catalyze the hydrolysis of the ester bonds. nih.govrsc.org This enzymatic action dramatically accelerates the degradation rate compared to simple hydrolysis alone. nih.govacs.org In vitro studies using lipase solutions have confirmed the critical role of enzymes, demonstrating mass loss rates that are much more representative of in vivo observations. nih.govrsc.org The enzymatic degradation rate for PGS in a tissue culture medium containing esterase has been measured at approximately 0.6-0.9 mm/month, which aligns well with reported in vivo rates. Current time information in Hamilton County, US. Furthermore, the degradation process can be influenced by external factors; for instance, the application of mechanical stress has been shown to enhance the rate of enzymatic degradation. Current time information in Hamilton County, US.frontiersin.org

Degradation Rates of Sebacate-Based Polymers

| Material | Condition | Degradation Mechanism | Observed Rate / Mass Loss | Reference |

|---|---|---|---|---|

| Poly(glycerol sebacate) (PGS) | In vitro (PBS, 37°C, 60 days) | Hydrolytic | 17% mass loss | acs.org |

| Poly(glycerol sebacate) (PGS) | In vivo (subcutaneous implant) | Hydrolytic & Enzymatic | Complete degradation in 60 days | acs.org |

| Poly(glycerol sebacate) (PGS) | In vitro (tissue culture medium with esterase) | Enzymatic | 0.6 - 0.9 mm/month | Current time information in Hamilton County, US. |

| Poly(xylitol sebacate) (PXS) | In vitro (tissue culture medium with esterase) | Enzymatic | 0.05 - 0.2 mm/month | researchgate.net |

Corrosion Inhibition Mechanisms by Sebacate Compounds

Sebacic acid and its salts, such as sodium hydrogen sebacate and disodium (B8443419) sebacate, are recognized as effective "green" corrosion inhibitors for a variety of metals, including steel, zinc, and aluminum alloys. Current time information in Hamilton County, US.wikipedia.org The primary mechanism of protection involves the formation of a protective film on the metal surface that acts as a barrier to corrosive agents. frontiersin.orgnih.gov

The formation of this barrier film is a multi-step process that begins with the adsorption of the sebacate anions onto the metal surface. rsc.org These dicarboxylate ions interact with the metal, which can lead to the formation of a complex layer. In the case of hot-dip galvanized steel, for example, investigations have shown the formation of a layer composed of zinc carboxylates and corrosion products. Current time information in Hamilton County, US.rsc.org Spectroscopic analysis suggests a bidentate bridging coordination between the zinc ions and the carboxylate groups of the sebacate molecule, indicating a strong chemical bond (chemisorption) to the surface. Current time information in Hamilton County, US.rsc.org

The effectiveness of this protective film is notable. For hot-dip galvanized steel in a 0.1 M NaCl solution, sebacic acid demonstrated an inhibition efficiency of 98%. Current time information in Hamilton County, US.wikipedia.org The mechanism involves the sebacate inhibitor supporting the natural passivation of the metal by plugging defects in the oxide layer and forming a stable, adsorbed film that blocks active sites. rsc.org This makes sebacate compounds valuable additives in applications such as metalworking fluids, engine coolants, and protective coatings. researchgate.netnih.gov

Polymerization and Cross-linking Mechanism Studies of Sebacate-Derived Polymers

The synthesis of functional polymers from sebacate monomers is predominantly achieved through polycondensation reactions, leading to the formation of polyesters. The most prominent example is poly(glycerol sebacate) (PGS), a thermoset elastomer synthesized from glycerol and sebacic acid. acs.orgrsc.org

The conventional and most widely studied mechanism for PGS synthesis is a two-step thermal polycondensation process conducted without a catalyst. frontiersin.orgrsc.org The first step is pre-polymerization, where glycerol and sebacic acid (often in an equimolar ratio) are heated to around 120-130°C under an inert atmosphere. acs.orgrsc.org This is a step-growth polymerization where ester bonds are formed between the hydroxyl groups of glycerol and the carboxylic acid groups of sebacic acid, producing water as a byproduct. Current time information in Hamilton County, US.rsc.org This reaction results in a viscous, low-molecular-weight, and soluble pre-polymer. rsc.org The second step is curing or cross-linking. The pre-polymer is subjected to further heating (120-150°C) under vacuum for an extended period. frontiersin.orgrsc.org During this stage, additional esterification reactions occur between the remaining functional groups on different pre-polymer chains, forming a covalently cross-linked, three-dimensional network that renders the final material an insoluble and infusible elastomer. Current time information in Hamilton County, US.wikipedia.orgrsc.org

Other mechanisms have been explored to control polymer architecture and properties. These include the ring-opening polymerization of diglycidyl sebacate with sebacic acid to form linear polymers and the use of alternative cross-linking strategies, such as incorporating citric acid for faster thermal curing or modifying the pre-polymer with acrylate (B77674) groups to enable rapid photopolymerization via UV light. Current time information in Hamilton County, US.mdpi.comlookchem.com

Comparison of Polymerization Mechanisms for Poly(glycerol sebacate)

| Mechanism | Monomers | Conditions | Key Mechanistic Steps | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| Thermal Polycondensation | Glycerol, Sebacic Acid | 120-150°C, Inert gas then vacuum | 1. Pre-polymerization (esterification) 2. Curing (cross-linking via esterification) | Cross-linked thermoset | frontiersin.orgrsc.org |

| Enzymatic Polymerization | Glycerol, Sebacic Acid | 30-60°C, CALB enzyme | 1. Regioselective esterification of primary -OH 2. Acyl migration to secondary -OH 3. Further esterification | Branched polymer | nih.govresearchgate.netnih.gov |

| Citrate Cross-linking | Glycerol, Sebacic Acid, Citric Acid | Thermal curing | Esterification involving citric acid as a cross-linking agent | Cross-linked thermoset (faster curing) | mdpi.comlookchem.com |

| Photopolymerization | Acrylated PGS Pre-polymer | UV light, Photoinitiator | Free-radical polymerization of acrylate groups | Cross-linked thermoset (rapid curing) | lookchem.com |

Influence of Molecular Architecture on Reactivity and Functionality

The molecular architecture of sebacate-derived polymers plays a decisive role in determining their chemical reactivity and ultimate physical and functional properties. By strategically manipulating architectural parameters such as monomer stoichiometry, degree of branching, and copolymer composition, materials with tailored characteristics can be designed.

The initial molar ratio of monomers is a fundamental architectural control point in the synthesis of poly(glycerol sebacate) (PGS). Varying the glycerol-to-sebacic acid ratio directly impacts the molecular weight and the concentration of residual functional groups in the pre-polymer. frontiersin.org An excess of glycerol, for instance, leads to chain self-termination, resulting in a lower average molecular weight and a lower residual acid value. frontiersin.org This architectural control allows for the independent tuning of molecular weight and the density of reactive functional groups, which in turn affects subsequent cross-linking reactivity and the potential for covalently attaching other molecules. frontiersin.org Functionally, these changes in stoichiometry translate to altered mechanical properties; increasing the glycerol ratio has been shown to increase the stiffness (storage modulus) of the resulting elastomer. frontiersin.orgnih.gov

The degree of branching and the subsequent cross-link density are critical architectural features that govern the material's functionality. A higher degree of branching in the PGS pre-polymer, which can be achieved using techniques like microwave-assisted synthesis, enhances the reactivity towards cross-linking, allowing for the formation of a stiff, elastomeric network in a significantly shorter curing time. rsc.orgrsc.org This demonstrates a direct link between the pre-polymer's branched architecture and its cross-linking reactivity. This architecture also influences functionality, as highly branched PGS exhibits a broader range of degradation rates, providing another avenue for tuning the material's performance. rsc.orgrsc.org

Introducing different chemical moieties to create new molecular architectures, such as copolymers, profoundly alters both reactivity and functionality. For example, copolymerizing glycerol and sebacic acid with itaconic acid incorporates reactive carbon-carbon double bonds into the polymer backbone. researchgate.net This fundamentally changes the cross-linking mechanism from a slow thermal condensation to a rapid, radical-based photopolymerization under UV light. researchgate.net Similarly, creating block copolymers by incorporating soft segments like poly(tetramethylene oxide)glycol (PTMO) dramatically enhances the polymer's functionality. While PGS is an elastomer, PGS-b-PTMO copolymers exhibit a massive increase in elongation at break (from ~30% to over 700%), showcasing how architectural changes at the polymer chain level can be used to achieve superior elastomeric properties. acs.org

Effect of Molecular Architecture on PGS Properties

| Architectural Parameter | Modification | Effect on Reactivity/Functionality | Reference |

|---|---|---|---|

| Monomer Ratio (Glycerol:Sebacic Acid) | Increase Glycerol Content | Decreases molecular weight; Increases stiffness (modulus). | frontiersin.org |

| Degree of Branching | Increase Branching in Pre-polymer | Accelerates cross-linking reactivity; Widens the window of degradation rates; Increases Young's modulus. | rsc.orgrsc.org |

| Copolymer Composition | Incorporate Itaconic Acid | Changes cross-linking mechanism to be photocurable. | researchgate.net |

| Copolymer Composition | Create Block Copolymer with PTMO | Dramatically increases elongation at break (elasticity). | acs.org |

| Copolymer Composition | Replace some Glycerol with 1,8-octanediol | Significantly increases elastic modulus. | acs.org |

Advanced Applications in Materials Science and Engineering

Role of Sebacate (B1225510) Compounds as Polymer Modifiers and Additives

Sebacate compounds, particularly esters of sebacic acid, are widely employed as polymer modifiers and additives, primarily functioning as high-performance plasticizers. arkema.com These additives are incorporated into polymer matrices to increase flexibility, improve workability, and enhance durability. alchemist-plasticizer.com The primary mechanism involves the sebacate molecules positioning themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg) of the material. nbinno.com

Esters such as Dibutyl Sebacate (DBS) and Dioctyl Sebacate (DOS) are notable for their excellent compatibility with a wide range of polymers, including polyvinyl chloride (PVC), cellulose (B213188) acetate (B1210297) butyrate, polystyrene, and various synthetic rubbers like neoprene and nitrile rubber. nbinno.comnayakem.com A key advantage of sebacate plasticizers is their ability to impart superior cold resistance, maintaining the material's suppleness and impact strength even at extremely low temperatures. nbinno.comnbinno.com This makes them indispensable for applications like cold-resistant electrical wire and cable cladding. nbinno.com Furthermore, sebacates like DOS exhibit low volatility and good thermal stability, ensuring the longevity of the plasticizing effect and the stability of the material's mechanical properties over time. nbinno.comnbinno.comwsdchemical.com

Development of Sebacate-Based Lubricants and Anti-Corrosive Formulations

The chemical structure of sebacic acid and its esters makes them highly suitable for formulating advanced lubricants and corrosion inhibitors. arkema.com Synthetic ester-based lubricants, such as di-(2-ethylhexyl) sebacate (DEHS or DOS), are valued for their thermal stability and good additive solubility, serving as either base oils or as components in blends with vegetable oils. researchgate.net These lubricants are utilized in demanding applications, including aircraft engines. researchgate.net The properties of sebacate-based lubricants can be tailored by altering the chemical structure of the alcohol used in the esterification process; for instance, branched alcohols tend to produce esters with very low pour points, which is advantageous for low-temperature applications. researchgate.net

Sebacic acid and its salts, such as sodium sebacate, also function as effective corrosion inhibitors. researchgate.net They are particularly effective in protecting ferrous metals and are used in water-based metalworking fluids, cleaners, and engine coolants. google.comchemceed.com The mechanism often involves the formation of a strong protective layer on the metal surface. chemceed.com In antifreeze formulations, sodium sebacate is often combined with other compounds like benzotriazole (B28993) to provide comprehensive corrosion protection for various metals in an engine's cooling system. google.com Layered double hydroxides (LDH) intercalated with sebacate anions have been developed as innovative anti-corrosion additives for reinforced concrete, where the sebacate provides a water-repellent effect and significantly inhibits corrosion initiation. mdpi.com

Synthesis and Properties of Biodegradable Polyesters from Sebacic Acid

Sebacic acid is a crucial monomer in the synthesis of a wide array of biodegradable polyesters. mdpi.com These aliphatic or aliphatic-aromatic copolyesters are of significant interest for biomedical applications and as environmentally friendly alternatives to conventional plastics. The synthesis is typically achieved through polycondensation reactions between sebacic acid and various polyols (alcohols with multiple hydroxyl groups). mdpi.comnih.gov

Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer synthesized through the polycondensation of glycerol (B35011) (a tri-functional alcohol) and sebacic acid. frontiersin.orgsigmaaldrich.com First reported as a biocompatible material in 2002, PGS has garnered immense interest for soft tissue engineering due to its biocompatibility, biodegradability, and tunable mechanical properties. nih.govfrontiersin.orgmdpi.com The synthesis process involves a two-step reaction: an initial prepolymerization to form linear polymer chains, followed by a curing phase at high temperature and vacuum to create a crosslinked thermoset network. nih.govsigmaaldrich.com

The degradation products of PGS are glycerol and sebacic acid, both of which are endogenous to the human body, ensuring its non-toxic nature. sigmaaldrich.comnih.gov Copolymers have been developed to further refine the properties of PGS. For instance, copolymerizing PGS with poly(ethylene glycol) (PEG) creates amphiphilic block copolymers (PGS-co-PEG) with increased hydrophilicity. nih.govrsc.org Similarly, creating copolymers with poly(lactic acid) (PGSLA) can result in a material that is less stiff and more elastic than neat PGS. frontiersin.org

Poly(butylene sebacate) (PBSe) is a biodegradable aliphatic polyester (B1180765) synthesized from the polycondensation of sebacic acid and 1,4-butanediol. mdpi.comnih.gov It can be used as a blend component to improve the flexibility and toughness of more brittle bioplastics like polylactic acid (PLA). nih.gov

To enhance mechanical properties and processability, sebacic acid is often copolymerized with aromatic monomers. A prominent example is poly(butylene sebacate-co-terephthalate) (PBSeT), an aliphatic-aromatic copolyester. mdpi.comresearchgate.net PBSeT is considered a promising bio-based alternative to the fossil-based biodegradable polyester poly(butylene adipate-co-terephthalate) (PBAT), offering comparable mechanical properties with a higher content of renewable materials. mdpi.commdpi.com The synthesis of PBSeT is typically performed via a two-step melt polymerization involving transesterification and polycondensation. mdpi.com

A key advantage of sebacate-derived polymers is the ability to precisely control their mechanical and degradation characteristics to suit specific applications. nih.govmdpi.com

For Poly(glycerol sebacate) , properties can be tuned by:

Synthesis Conditions : Modifying the reaction temperature, time, and monomer molar ratio alters the degree of crosslinking, which directly impacts the Young's modulus, tensile strength, and degradation rate. mdpi.comnih.gov

Copolymerization : Introducing comonomers like lactic acid or glycolic acid can significantly alter the mechanical stiffness and degradation behavior. nih.gov

Chemical Modification : Functionalizing the PGS backbone, for example by adding acrylate (B77674) groups to create poly(glycerol sebacate) acrylate (PGSA), allows for rapid photocuring at ambient temperatures and provides another level of control over the final properties. nih.gov

For Poly(butylene sebacate) and its copolyesters, tunability is achieved by:

Copolymer Composition : In PBSeT, the ratio of flexible sebacic acid units to rigid terephthalate (B1205515) units is the primary determinant of its properties. mdpi.com A higher sebacic acid content leads to a highly elastomeric material, while increasing the terephthalate content enhances tensile strength. mdpi.comelsevierpure.com

Branching Agents : Introducing small amounts of a branching agent, such as pentaerythritol, during PBSeT synthesis can modify the polymer architecture, leading to improved melt elasticity and processability without significantly compromising tensile strength. mdpi.comresearchgate.net

Polyol Selection : A broader family of poly(polyol sebacates) can be created by replacing glycerol with other polyols like xylitol, sorbitol, or mannitol. nih.gov This strategy yields a wide spectrum of materials, from very soft elastomers to much stiffer polymers, as shown in the table below. nih.gov

Table 1: Tunability of Mechanical Properties in Poly(polyol sebacate) Polymers Data sourced from reference nih.gov

| Polymer | Monomers | Stoichiometric Ratio (Polyol:Sebacic Acid) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| PSS | Sorbitol, Sebacic Acid | 1:1 | 0.37 ± 0.08 | 0.57 ± 0.15 | 192.24 ± 60.12 |

| PXS | Xylitol, Sebacic Acid | 1:1 | 2.15 ± 0.37 | 0.99 ± 0.17 | 205.16 ± 55.76 |

| PMS | Mannitol, Sebacic Acid | 1:1 | 14.2 ± 3.90 | 2.10 ± 0.53 | 43.10 ± 12.30 |

Sebacate Compounds in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve controlled self-assembly of molecules into well-defined structures, can be applied to sebacate-based polymers to create materials with unique microstructures and properties. By strategically modifying the polymer backbone, it is possible to influence hydrophobicity, crystallinity, and thermal properties, which in turn drives the self-assembly of distinct micro-patterns. researchgate.net

A notable example involves the functionalization of poly(glycerol sebacate) with palmitate side chains to create palmitate-functionalized PGS (PPGS). researchgate.net The introduction of these hydrophobic palmitate groups alters the intrinsic properties of the polymer. As the palmitate content increases, the material's hydrophobicity is enhanced, which slows its degradation rate. researchgate.net Concurrently, these chemical modifications induce changes at the microstructural level. Scanning electron microscopy reveals the formation of self-assembled features, such as micro-island morphologies and other distinct micro-patterns within the polymer matrix, which are not present in unmodified PGS. researchgate.net This strategy demonstrates how the sebacate polymer backbone can serve as a scaffold for creating complex, self-assembled systems with tunable properties.

Hydrogen Bonding Networks in Sebacate Systems

Hydrogen bonding represents a highly directional and specific noncovalent interaction that plays a critical role in the supramolecular ordering of biological and synthetic systems. nih.gov In sebacate systems, such as sodium hydrogen sebacate, the carboxyl and carboxylate groups are the primary participants in forming these networks. A hydrogen bond is a specialized dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and a nearby electronegative atom. sciprofiles.com

The structure of this compound, featuring both a protonated carboxylic acid group (-COOH) and a deprotonated carboxylate group (-COO⁻), allows for the formation of robust and complex hydrogen bonding networks. These interactions can occur between sebacate molecules themselves (intermolecular) or within the same molecule (intramolecular), influencing the material's crystal packing, thermal stability, and solubility. The carboxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the carboxylate group are effective hydrogen bond acceptors.

Research into analogous systems has shown that the arrangement of hydrogen bonds can significantly influence the properties of a material. For instance, studies on the formation of multiple hydrogen bonds between ionic liquid anions (which can feature carboxylate groups) and cellulose demonstrate that such "redundant" hydrogen bonds lead to lifetimes three to four times longer than single bonds. researchgate.net This principle suggests that the multiple potential hydrogen bonding sites in sebacate can lead to highly stable, interconnected structures. Furthermore, the presence of water can significantly affect these networks, as water molecules can compete for hydrogen bonding sites, thereby altering the material's properties. researchgate.net In solid-state sebacate systems, these hydrogen-bonding networks connect molecules, creating pathways that can influence electrical and ionic conduction. nih.gov

Ion-Dipole and Metal-Ligand Interactions in Supramolecular Structures

The sebacate anion is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. This interaction is fundamental to the construction of metallo-supramolecular polymers (MSPs), a dynamic field in materials science. wikipedia.org The formation of these structures is governed by the interplay between the metal ion (a Lewis acid) and the ligand (a Lewis base), with the carboxylate groups of the sebacate acting as the coordination sites. nih.gov

In this compound, the interaction between the sodium cation (Na⁺) and the sebacate anion is primarily ionic. However, when dissolved in a polar solvent, strong ion-dipole interactions occur between the sodium ions and the solvent molecules. Simultaneously, the dicarboxylate nature of the sebacate ligand allows it to bridge multiple metal centers, leading to the self-assembly of extended one-, two-, or three-dimensional structures. nih.gov The geometry of the resulting supramolecular assembly is dictated by the coordination geometry of the metal ion and the flexibility of the sebacate molecule's ten-carbon aliphatic chain. nih.gov

Catalytic Roles of Sebacate in Chemical Processes

Catalysts are substances that accelerate chemical reactions without being consumed, thereby enabling processes to be more efficient, less energy-intensive, and produce less waste. acs.org While often used as a monomer in polymer synthesis, sebacic acid and by extension its salts like this compound, can also function directly as a catalyst in certain chemical processes. Dicarboxylic acids are recognized as effective, inexpensive, and readily available catalysts for various organic transformations. asianpubs.org

A prominent example is the use of sebacic acid as a novel and efficient catalyst for hydrogen generation through the alcoholysis of sodium borohydride (B1222165) (NaBH₄). mdpi.com This process is critical for chemical hydrogen storage applications. Research has demonstrated that sebacic acid significantly increases the rate of hydrogen production from both methanolysis and ethanolysis of NaBH₄. mdpi.comresearcher.life The acidic protons from the carboxylic acid groups increase the proton concentration in the solution, which in turn accelerates the breakdown of NaBH₄ to release hydrogen gas. mdpi.com

The catalytic efficiency of sebacic acid in this process is dependent on concentration, temperature, and the alcohol used. For instance, in methanolysis reactions at 30°C with 0.33 M NaBH₄, increasing the sebacic acid concentration from 0.1 M to 0.3 M dramatically increased the hydrogen generation rate from 610 mL min⁻¹ to 4845 mL min⁻¹. mdpi.com

| Sebacic Acid Concentration (M) | Hydrogen Generation Rate (mL min⁻¹) | Time for Complete H₂ Release (s) | Reaction Temperature (°C) |

|---|---|---|---|

| 0.1 | 610 | >30 | 30 |

| 0.2 | 3200 | 6 | 30 |

| 0.3 | 4845 | 4 | 30 |

| 0.4 | 3960 | <4 | 30 |

Beyond this specific application, dicarboxylic acids have proven to be excellent catalysts for multicomponent reactions, such as the Biginelli reaction, which is used to synthesize biologically important dihydropyrimidones. asianpubs.org The use of these simple organic acids presents a cost-effective and environmentally benign alternative to many metal-based catalysts. asianpubs.org

Integration of Sebacate in Composite Materials for Enhanced Performance

Sebacate-based polymers, particularly poly(glycerol sebacate) (PGS), are highly valued in materials science for their biocompatibility, biodegradability, and tunable mechanical properties. nih.gov These characteristics make them ideal candidates for integration into composite materials, especially for biomedical applications like tissue engineering. nih.govsmolecule.com By combining a sebacate-based polymer matrix with a reinforcing filler, it is possible to create composite materials with enhanced performance tailored to specific applications. mdpi.com

A common strategy involves the incorporation of hydroxyapatite (B223615) (HA), the primary mineral component of bone, into a sebacate polymer matrix. mdpi.com The addition of HA improves the composite's mechanical strength and adhesion performance. mdpi.com More importantly, it imparts osteoconductive properties to the material, meaning it can support bone growth, which is crucial for applications in bone repair and regeneration. mdpi.com In vitro studies have confirmed that these composites promote the formation of calcium phosphate (B84403) layers on their surface when exposed to simulated body fluid, indicating excellent bioactivity. mdpi.com

The performance of these composites can be finely tuned by varying the content of the reinforcing filler. Research on poly(sorbitol sebacate malate) composites showed a clear correlation between hydroxyapatite content and the mechanical properties of the material. mdpi.com

| Composite Material | HA Content (wt%) | Key Enhancement | Primary Application |

|---|---|---|---|

| Poly(sorbitol sebacate malate)-HA | 5-15 | Increased Mechanical Strength | Soft Tissue Engineering |

| Itaconate-based Bioadhesive-HA (PCIDHA) | Variable | Improved Adhesion Performance & Osteoconductivity | Bone Repair |

| Polyglycerol Sebacate Composites | Variable | Tailored Mechanical Properties & Anisotropy | Cardiac & Cartilage Tissue Engineering smolecule.com |

Beyond bone and soft tissue engineering, sebacate-based composites are being developed for cardiac repair. PGS-based cardiac patches can be engineered to have mechanical properties that match those of the native myocardium and to promote the aligned growth of cardiomyocytes, demonstrating the versatility of sebacate integration in advanced composite materials. smolecule.com

Theoretical and Computational Chemistry of Sodium Hydrogen Sebacate Systems

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and energetic stability of a molecule. For sodium hydrogen sebacate (B1225510), methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its molecular structure, charge distribution, and reactivity.

DFT calculations, for instance, can be employed to determine the optimized geometry of the hydrogen sebacate anion and the nature of its interaction with the sodium cation. nih.gov These calculations would reveal bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule. Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's reactivity and its potential for electron transfer in chemical reactions.

Interactive Data Table: Representative Quantum Mechanical Calculation Outputs for a Carboxylate System

Below is a hypothetical data table illustrating the type of information that could be obtained from quantum mechanical calculations on sodium hydrogen sebacate, based on typical values for similar organic carboxylates.

| Property | Calculated Value | Method | Significance |

| Heat of Formation (ΔHf°) | -750 to -850 kJ/mol | DFT (B3LYP/6-31G) | Indicates the thermodynamic stability of the compound. |

| HOMO Energy | -6.0 to -7.0 eV | DFT (B3LYP/6-31G) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +1.0 to +2.0 eV | DFT (B3LYP/6-31G) | Relates to the electron-accepting ability of the molecule. |

| Dipole Moment | 8.0 to 12.0 Debye | DFT (B3LYP/6-31G) | Influences intermolecular interactions and solubility. |

Molecular Dynamics Simulations for Structural and Dynamical Properties

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their structural and dynamical properties in various environments, such as in aqueous solutions. ucl.ac.ukmdpi.com For this compound, MD simulations can be used to understand its hydration, aggregation behavior, and transport properties.

In an aqueous solution, MD simulations can reveal the structure of water molecules around the hydrophilic carboxylate and carboxylic acid groups, as well as the hydrophobic alkyl chain. ucl.ac.uk This would involve analyzing radial distribution functions to understand the coordination of water molecules and sodium ions around the hydrogen sebacate anion. Such simulations can also provide information on the dynamics of these interactions, such as the residence time of water molecules in the hydration shell.

Furthermore, MD simulations are instrumental in studying the conformational flexibility of the long alkyl chain of the hydrogen sebacate anion. researchgate.net By simulating the molecule over nanoseconds or longer, it is possible to observe the different conformations it can adopt and their relative probabilities. This information is crucial for understanding how the molecule interacts with other molecules and surfaces.

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling can be used to investigate the reaction pathways and mechanisms involved in the formation, decomposition, or other chemical transformations of this compound. acs.orgresearchgate.net Techniques such as transition state theory combined with quantum mechanical calculations can identify the transition states and calculate the activation energies for various reaction steps.

For example, the neutralization reaction of sebacic acid with sodium hydroxide (B78521) to form this compound could be modeled to understand the proton transfer mechanism and the associated energy barriers. Similarly, the thermal decomposition of this compound could be investigated to predict the decomposition products and the temperatures at which these processes occur.

While specific studies on this compound are lacking, research on the decarboxylation of other carboxylic acids on catalytic surfaces demonstrates the utility of these computational approaches. researchgate.net Such studies can elucidate the role of catalysts in lowering activation barriers and suggest potential catalytic systems for reactions involving dicarboxylic acids.

Prediction of Intermolecular Interactions and Self-Assembly Behavior

The amphiphilic nature of this compound, with its polar head group and nonpolar tail, suggests a tendency to self-assemble in solution. Computational methods can be used to predict and understand this behavior. acs.orgnih.gov

Molecular dynamics simulations are particularly well-suited for studying the self-assembly of surfactants like this compound. acs.org By simulating a system containing many molecules at different concentrations, it is possible to observe the spontaneous formation of aggregates such as micelles or bilayers. The analysis of these simulations can provide detailed information about the structure, size, and shape of the aggregates, as well as the thermodynamics of their formation.

Coarse-grained models, which simplify the representation of the molecule, can be used to study self-assembly on larger length and time scales. These models can provide insights into the phase behavior of this compound solutions and the formation of more complex structures. Machine learning approaches are also emerging as a tool to predict self-assembly based on molecular structure. rsc.org

First-Principles Calculations for Crystal Structures and Stability

First-principles calculations, based on quantum mechanics, can be used to predict the crystal structure and stability of solid this compound. nih.govtandfonline.comrsc.org Crystal structure prediction (CSP) methods involve generating a large number of possible crystal packing arrangements and then ranking them based on their calculated lattice energies.

These calculations can provide valuable information about the most stable crystal polymorphs and their relative stabilities. ucl.ac.uk The predicted crystal structures can then be compared with experimental data from X-ray diffraction to validate the computational models. For organic salts, these calculations can also shed light on the nature of the intermolecular interactions, such as hydrogen bonding and ionic interactions, that stabilize the crystal lattice. acs.org

The combination of solid-state NMR spectroscopy and DFT calculations has proven to be a powerful approach for refining the crystal structures of long-chain metal carboxylates, providing detailed information on their atomic arrangement and bonding. rsc.org

Interactive Data Table: Predicted Crystal Properties of a Model Organic Salt

This table presents hypothetical data that could be generated from first-principles calculations for this compound, based on findings for similar organic salts.

| Crystal Property | Predicted Value | Method | Importance |

| Space Group | P-1 or P21/c | CSP with DFT | Describes the symmetry of the crystal lattice. |

| Lattice Parameters | a, b, c, α, β, γ | CSP with DFT | Defines the dimensions and angles of the unit cell. |

| Lattice Energy | -300 to -400 kJ/mol | DFT-D | Indicates the stability of the crystal structure. |

| Hydrogen Bond Distances | 1.6 to 2.0 Å | DFT | Characterizes the strength of hydrogen bonding interactions. |

Future Directions and Emerging Research Frontiers

Novel Synthetic Routes for Sodium Hydrogen Sebacate (B1225510) and Functional Derivatives

The traditional synthesis of sebacic acid, the precursor to sodium hydrogen sebacate, primarily relies on the cleavage of ricinoleic acid from castor oil. icoa.orgchemceed.comwikipedia.org While castor oil is a renewable feedstock, the conventional process often involves high temperatures and harsh alkaline conditions. chemceed.com Emerging research is focused on developing greener and more efficient synthetic pathways.

One promising approach is the exploration of enzymatic catalysis. For instance, the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has been investigated for the synthesis of poly(glycerol sebacate) (PGS) at milder temperatures. nih.govacs.org This enzymatic approach could potentially be adapted for the selective synthesis of functional sebacate derivatives.

Furthermore, novel synthetic strategies are being developed to create a diverse range of functional derivatives of sebacic acid. These include the one-pot, five-component synthesis of new sebacic acid derivatives with potential antimicrobial activities. researchgate.net Such methodologies allow for the efficient construction of complex molecules with tailored properties. The development of solution polycondensation methods for producing polyanhydrides from sebacic acid is another area of active research, aiming to achieve high molecular weight polymers under milder conditions. bucknell.edu

The synthesis of linear poly(glycerol sebacate) through catalyst-free polytransesterification of glycerol (B35011) and dimethyl sebacate represents another innovative route, offering better control over the polymer architecture. frontiersin.org These advancements in synthetic chemistry are expected to provide more efficient and sustainable methods for producing this compound and a wider array of its functional derivatives for various applications.

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the formation, transformation, and performance of this compound and its related materials requires advanced characterization techniques that can probe these processes in real-time. In-situ and operando techniques are becoming increasingly crucial for studying the dynamic behavior of materials under reaction or operational conditions. researchgate.netjos.ac.cn

For instance, in-situ X-ray diffraction (XRD) can be employed to study the crystallization kinetics of sebacate-based metal-organic frameworks (MOFs), providing insights into the formation of intermediate phases. chemrxiv.org This technique could be adapted to monitor the crystallization of this compound from solution, revealing the influence of various parameters on the crystal structure and purity.

Spectroscopic techniques are also being applied for in-situ analysis. Time-resolved infrared (TRIR) spectroscopy has been used to probe the photoinduced ligand dissociation in carboxylate-based MOFs, offering a window into the dynamic interactions between the carboxylate groups and metal centers. acs.org Such techniques could be valuable for studying the interactions of this compound in various formulations and its role in dynamic processes.

Scanning probe microscopy, particularly in-situ atomic force microscopy (AFM), allows for the direct visualization of crystal growth and morphological evolution of organic semiconductor films. jos.ac.cn This could be a powerful tool to study the nucleation and growth of this compound crystals, providing nanoscale insights into the crystallization process. The application of these advanced in-situ techniques will undoubtedly lead to a more profound understanding of the structure-property-performance relationships of sebacate-based materials.

Tailoring of Sebacate-Based Materials for Niche Applications

The versatility of the sebacate backbone allows for the tailoring of material properties to meet the demands of specific niche applications. A significant area of research is in the biomedical field, particularly in tissue engineering. The mechanical properties of poly(glycerol sebacate) (PGS), a biodegradable elastomer, can be precisely controlled by varying the monomer ratios and curing times, making it suitable for applications such as cartilage regeneration. nih.govresearchgate.net

Further functionalization of PGS by incorporating other monomers, such as itaconic and succinic acids, allows for the development of photocurable elastomers with tunable crosslinking degrees and degradation rates. researchgate.net These materials also show potential as drug-eluting systems. The inherent biocompatibility of sebacic acid and glycerol, both of which can be derived from renewable resources, makes PGS an attractive material for sustainable biomedical applications. nih.govsigmaaldrich.com

Beyond biomedical applications, sebacate esters are widely used as low-temperature plasticizers for polymers like polyvinyl chloride (PVC). nih.govguidechem.com Research in this area focuses on developing efficient and environmentally friendly synthesis methods for these esters. nih.gov The unique properties of sebacates, such as their excellent low-temperature flexibility and lubricity, also make them suitable for use in cosmetics, lubricants, and corrosion inhibitors. icoa.orgnih.gov

The development of novel sebacate-based polymers, such as poly(butylene sebacate-co-terephthalate) (PBSeT), is also gaining traction as a biodegradable alternative to petroleum-based plastics. mdpi.com The properties of these copolymers can be enhanced through techniques like solid-state polymerization, opening up new possibilities for their use in packaging and other applications.

Computational Design of Novel Sebacate-Containing Architectures

Computational modeling and simulation are becoming indispensable tools for the rational design of new materials with desired properties, and sebacate-containing architectures are no exception. These methods allow for the exploration of vast chemical spaces and the prediction of material properties before their synthesis, accelerating the discovery of novel materials. longdom.org

In the context of sebacate-based materials, computational approaches can be used to design and screen novel polymers and metal-organic frameworks (MOFs). For example, molecular dynamics simulations can be used to study the water flux through computationally designed covalent-organic framework (COF) membranes, which could incorporate sebacate-like linkers for water desalination applications. rsc.org